4-(1,3-benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that features a pyrazolo[3,4-b]pyridin-6-one core structure with benzodioxole substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazolo[3,4-b]pyridin-6-one core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of benzodioxole groups: This step may involve coupling reactions using benzodioxole derivatives under specific conditions such as the presence of catalysts or specific solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scaling up the reaction: Ensuring that the reaction conditions are suitable for large-scale production.
Purification processes: Utilizing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The benzodioxole groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound might be investigated for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structure may be modified to enhance its pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridin-6-one derivatives: Compounds with similar core structures but different substituents.
Benzodioxole-containing compounds: Compounds that feature the benzodioxole moiety but have different core structures.
Uniqueness
The uniqueness of 4-(2H-1,3-BENZODIOXOL-5-YL)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its combination of the pyrazolo[3,4-b]pyridin-6-one core with benzodioxole substituents, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C21H17N3O5 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C21H17N3O5/c25-20-7-14(13-2-4-17-19(6-13)29-11-27-17)15-8-22-24(21(15)23-20)9-12-1-3-16-18(5-12)28-10-26-16/h1-6,8,14H,7,9-11H2,(H,23,25) |
InChI Key |
HVPUTSXDSAHFIN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N(N=C2)CC3=CC4=C(C=C3)OCO4)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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